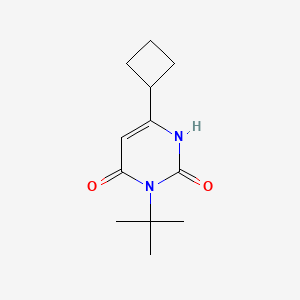

3-Tert-butyl-6-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-tert-butyl-6-cyclobutyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)14-10(15)7-9(13-11(14)16)8-5-4-6-8/h7-8H,4-6H2,1-3H3,(H,13,16) |

InChI Key |

IQOMQXRKHHETDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=O)C=C(NC1=O)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-6-cyclobutylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tert-butyl-substituted pyrimidine precursor with a cyclobutyl-containing reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-6-cyclobutylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or cyclobutyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrimidine rings.

Scientific Research Applications

3-(tert-Butyl)-6-cyclobutylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-6-cyclobutylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The tetrahydropyrimidine-2,4-dione core is common among analogs, but substituent variations dictate functional differences:

| Compound Name | Substituents (Positions 3 and 6) | Molecular Weight | Key Structural Notes |

|---|---|---|---|

| Target Compound | 3-tert-butyl, 6-cyclobutyl | Not explicitly reported | High steric hindrance; bicyclic rigidity |

| Bromacil (5-bromo-3-sec-butyl-6-methyl) | 3-sec-butyl, 6-methyl, 5-bromo | ~265.12 | Bromine enhances electrophilicity |

| 6-Cyclopropyl-3-ethyl analog | 3-ethyl, 6-cyclopropyl | ~196.23 | Smaller alkyl groups; moderate lipophilicity |

| 6-Amino-1,3-dimethyl derivative | 1,3-dimethyl, 6-amino | 155.16 | Amino group increases hydrophilicity |

| 6-Chloro-3-methyluracil | 3-methyl, 6-chloro | 160.56 | Chlorine improves agrochemical activity |

Physicochemical Properties

- Lipophilicity: The tert-butyl group in the target compound likely increases logP compared to analogs like the 6-cyclopropyl-3-ethyl derivative (logP ~1.5) or the hydrophilic 6-amino-1,3-dimethyl derivative (logP ~0.2) .

- Thermal Stability : Bromacil’s bromine atom may reduce thermal stability due to weaker C-Br bonds, whereas the target compound’s alkyl groups enhance stability .

Biological Activity

3-Tert-butyl-6-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a tetrahydropyrimidine ring with keto groups at positions 2 and 4, alongside tert-butyl and cyclobutyl substituents that enhance its lipophilicity. Its pharmacological potential is under investigation across various fields, including medicinal chemistry and agricultural sciences.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bulky groups such as tert-butyl increases the compound's lipophilicity, which can influence its absorption and distribution in biological systems.

Biological Activity

Preliminary studies have indicated that this compound exhibits several biological activities:

- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. Its structural similarities to known antitumor agents suggest potential mechanisms of action involving the inhibition of cell proliferation and induction of apoptosis.

- Enzyme Inhibition : Interaction studies have revealed that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect enzymes linked to pyrimidine metabolism, which is crucial for DNA synthesis and cellular proliferation.

- Antimicrobial Properties : There is emerging evidence suggesting that this compound may possess antimicrobial properties against various pathogens.

Synthesis

The synthesis of this compound can be achieved through several methods involving cyclization reactions of appropriate precursors. Notably:

- The reaction conditions typically include organic solvents such as THF or dichloromethane at controlled temperatures ranging from -40°C to 200°C.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Tert-butyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | Methyl group instead of cyclobutyl | Known for distinct antitumor activity |

| 3-Cyclobutyl-6-chloro-1,2,3,4-tetrahydropyrimidine-2,4-dione | Chlorine substitution | Exhibits different enzyme inhibition profiles |

| 1-Cyclobutyl-6,6-dimethylheptane-2,4-dione | Dimethyl substitution on heptane backbone | Potentially different metabolic pathways |

The unique combination of tert-butyl and cyclobutyl groups in our compound may enhance its biological activity compared to these analogs.

Case Studies

Recent research has focused on the biological implications of pyrimidine derivatives. For instance:

Q & A

Q. What are the recommended synthetic routes for 3-Tert-butyl-6-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can intermediates be characterized?

Answer: The synthesis of tetrahydropyrimidine-dione derivatives typically involves cyclocondensation of substituted ureas with β-keto esters or via Biginelli-like reactions. For the tert-butyl and cyclobutyl substituents, pre-functionalization of the starting materials (e.g., tert-butylurea and cyclobutyl-acetylacetone) is critical. Key steps include:

Q. How can X-ray crystallography validate the structural conformation of this compound?

Answer: Single-crystal X-ray diffraction is the gold standard for structural confirmation. For tetrahydropyrimidine-diones:

- Crystallization : Use ethanol/water mixtures to grow crystals .

- Data collection : Employ SHELXL for refinement (e.g., R-factor < 0.06) .

- Key parameters : Monitor bond angles (e.g., C2-N3-C4 in the pyrimidine ring ≈ 120°) and dihedral angles (cyclobutyl ring puckering) .

Table 1 : Example X-ray parameters for analogous compounds:

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C-N bond length | 1.35–1.38 | |

| Cyclobutyl ring pucker | 15–25° |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

- Variable-temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts) by tracking peak splitting at 25–60°C .

- DFT calculations : Optimize geometries using B3LYP/6-31G* to compare experimental vs. theoretical chemical shifts .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., cyclobutyl CH₂ groups) .

Q. What experimental designs are optimal for studying biological target interactions (e.g., enzyme inhibition)?

Answer: For mechanistic studies:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify ΔH and ΔS of binding .

- Molecular docking : Use AutoDock Vina to predict binding poses in silico (e.g., cyclobutyl’s steric effects on active-site occupancy) .

Q. How can synthetic yields be improved for large-scale production in academic settings?

Answer: Optimization strategies include:

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 6 hrs conventional) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for cyclocondensation efficiency .

- Workflow :

Table 2 : Yield optimization for tetrahydropyrimidine-diones:

| Condition | Yield (%) | Reference |

|---|---|---|

| Conventional (THF) | 45–50 | |

| Microwave (DMF) | 75–80 |

Methodological Considerations

Q. What analytical techniques are critical for assessing compound stability under physiological conditions?

Answer:

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.